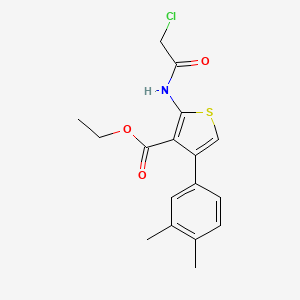

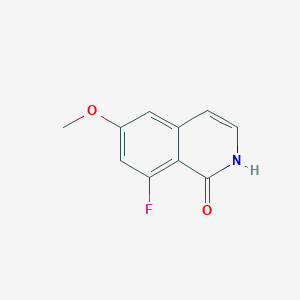

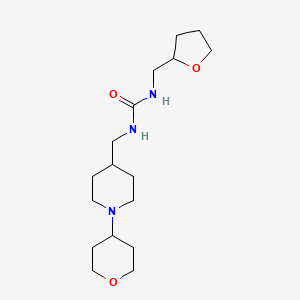

![molecular formula C21H15Cl2NO2 B2469572 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide CAS No. 289628-92-8](/img/structure/B2469572.png)

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the use of 4-chloroaniline as a raw material . The compound 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide and 2-iodo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide are formed as intermediates in the synthesis of the active pharmaceutical ingredient lorazepam .Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide include a molecular weight of 342.60400, a density of 1.452 g/cm3, a boiling point of 565ºC at 760 mmHg, and a melting point of 159-161 °C (lit.) .Applications De Recherche Scientifique

Nonlinear Optical (NLO) Materials

4Cl2CBM has been investigated for its potential as a nonlinear optical (NLO) material. NLO materials play a crucial role in optoelectronics, photonics, and laser technology. The compound’s unique characterizations stem from its donor–acceptor π conjugation and highly delocalized π electron systems .

Single Crystal Growth

Researchers have grown single crystals of 4Cl2CBM using the slow evaporation method. These organic NLO single crystals possess advantages such as being lightweight, cost-effective, and easy to fabricate. The crystal structure, determined by single-crystal XRD analysis, revealed a monoclinic structure with the Pc space group. Additionally, thermal stability and mechanical properties were assessed, providing insights into its practical utility .

Anti-Inflammatory Activity

A related class of compounds, N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides, has exhibited anti-inflammatory activity. Although not directly 4Cl2CBM, this finding suggests potential pharmacological applications for structurally related compounds .

Quantification of Genotoxic Impurities

In pharmaceutical contexts, 4Cl2CBM derivatives have been studied. Specifically, 2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide was quantified in lorazepam using high-performance liquid chromatography (HPLC). Understanding genotoxic impurities is crucial for drug safety and quality control .

Intermolecular Hydrogen Bonding Studies

The 4Cl2CBM molecule contains both intra- and intermolecular strong hydrogen bonding interactions. Investigating these interactions provides insights into its stability and behavior in various environments .

Spectral Characterization

Various spectroscopic techniques, including FTIR, FT-Raman, and UV–Visible spectral analyses, have been employed to identify active functional groups, vibrations, and optical properties of 4Cl2CBM. These studies contribute to understanding its electronic transitions and potential applications .

Safety and Hazards

Propriétés

IUPAC Name |

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2NO2/c1-13-6-2-3-7-15(13)21(26)24-19-11-10-14(22)12-17(19)20(25)16-8-4-5-9-18(16)23/h2-12H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAATLISJDDOTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

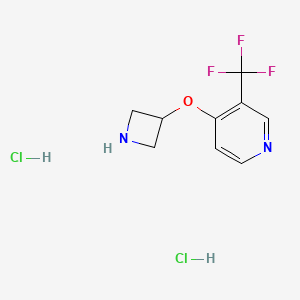

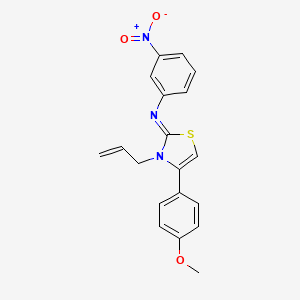

![8-benzyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469496.png)

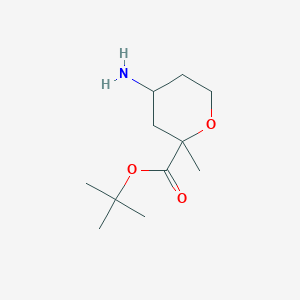

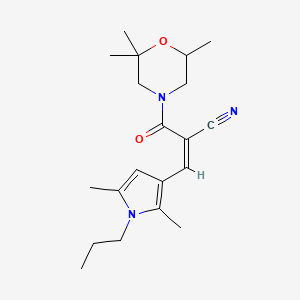

![3-(4-Ethoxyphenyl)-6-pyridin-3-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2469506.png)

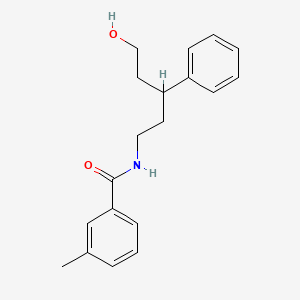

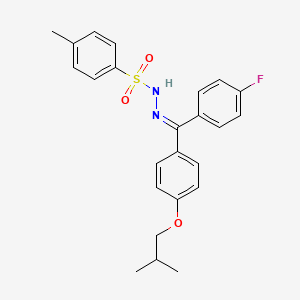

![N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2469508.png)

![1-(4-ethoxyphenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2469511.png)